7-Bromofuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system, with a bromine substituent at the seventh position. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacological agent, particularly in the development of selective inhibitors for various biological targets.
The compound is synthesized from various precursors through different chemical reactions, which have been documented in several studies focusing on its synthesis and biological activity. The primary sources of information include scientific journals and databases such as PubChem and MDPI, which provide detailed synthesis methods and biological evaluations of derivatives of this compound .
7-Bromofuro[3,2-c]pyridin-4(5H)-one belongs to the class of furo[3,2-c]pyridines, which are further classified under heterocyclic compounds. These compounds are notable for their diverse biological activities and potential therapeutic applications.
The synthesis of 7-bromofuro[3,2-c]pyridin-4(5H)-one typically involves several key steps:
For instance, one method described involves treating a pyridine derivative with a furan precursor in the presence of a base to facilitate cyclization, followed by bromination to yield the desired compound .
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structure and purity.
The molecular formula for 7-bromofuro[3,2-c]pyridin-4(5H)-one is , with a molecular weight of approximately 214.02 g/mol. The structure features:
The compound's structural data can be obtained from databases like PubChem, which provides comprehensive details about its chemical properties and structural representation .
7-Bromofuro[3,2-c]pyridin-4(5H)-one is involved in various chemical reactions that can modify its structure for enhanced biological activity:
The reactivity of this compound allows for the development of analogs that may exhibit improved efficacy against specific biological targets. For example, modifications at the 4-position can enhance binding affinity to proteins involved in cancer progression .
The mechanism of action for 7-bromofuro[3,2-c]pyridin-4(5H)-one derivatives often involves their role as inhibitors of specific proteins or enzymes within cellular pathways. For instance:
Studies indicate that certain derivatives exhibit low nanomolar inhibitory concentrations against specific targets like BRD4 BD2, demonstrating their potential as therapeutic agents against acute myeloid leukemia .
Relevant spectral data supports the structural integrity and purity of synthesized compounds .
7-Bromofuro[3,2-c]pyridin-4(5H)-one has several promising applications in scientific research:
Furopyridines represent a structurally diverse class of heterocyclic compounds characterized by a fusion between furan and pyridine rings. The distinct connectivity patterns (such as [3,2-c]) create unique electronic environments that confer significant potential in pharmaceutical and materials chemistry. These bicyclic systems exhibit enhanced stability compared to monocyclic heterocycles while maintaining sufficient reactivity for further functionalization. The incorporation of a bromine atom at specific positions, as exemplified by 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS: 603301-02-6), further enhances their utility as synthetic intermediates and bioactive scaffolds [1] [8].
The furo[3,2-c]pyridine system is defined by a furan ring fused to the c-bond of pyridine, creating a bicyclic framework with specific bond connectivities. In this nomenclature, the numbers in brackets indicate the bond positions involved in ring fusion: the furan ring bonds at its 2- and 3-positions to the pyridine ring's c-bond (positions 3 and 4). 7-Bromofuro[3,2-c]pyridin-4(5H)-one (C₇H₄BrNO₂, MW 214.02 g/mol) features a ketone at the 4-position and a bromine substituent at the 7-position, creating a versatile electrophilic site for cross-coupling reactions [1] [5] [8].
The molecular planarity and conjugated π-system across the fused rings contribute to distinctive electronic properties. Computational analyses reveal key physicochemical parameters: LogP (1.65), topological polar surface area (46 Ų), and low rotatable bond count (0), indicating favorable drug-like properties and passive membrane permeability [5]. Bromination at the electron-deficient 7-position enhances halogen bonding potential and oxidative stability compared to chlorinated analogs.
Table 1: Structurally Diverse Furopyridine Derivatives and Their Applications
Compound Name | Core Structure | Key Application | Reference |
---|---|---|---|
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Furo[2,3-b]pyridine | CDK2 inhibition (IC₅₀ = 0.93 µM) | [6] |
3-Amino-1H-pyrazolo[3,4-b]pyridine | Pyrazolopyridine | Anticancer activity against HCT-116 cells | [6] |
Furo[3,2-c]pyridin-4(5H)-one derivatives (e.g., XY153) | Furo[3,2-c]pyridine | BET bromodomain (BD2) inhibition (IC₅₀ = 0.79 nM) | [10] |
Brominated heterocycles serve as pivotal intermediates in modern synthetic chemistry due to bromine’s optimal balance of reactivity and selectivity in metal-catalyzed cross-couplings. The carbon-bromine bond in 7-Bromofuro[3,2-c]pyridin-4(5H)-one displays favorable kinetics in palladium-catalyzed reactions, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity underpins its role in constructing complex molecular architectures for pharmaceutical discovery [1] [8].
Bromine’s electron-withdrawing nature significantly modulates the electronic properties of heterocyclic systems. In the furo[3,2-c]pyridine scaffold, the 7-bromo substituent reduces electron density at adjacent positions, facilitating nucleophilic aromatic substitution or directing ortho-metalation. These properties are quantified by Hammett constants (σₘ = 0.39 for Br) and computational electrostatic potential maps, which show localized positive charge at the brominated carbon [5] [8].
Table 2: Key Physicochemical Properties of 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₄BrNO₂ | CAS Registry [1] |
Molecular Weight | 214.02 g/mol | [1] [8] |
Calculated LogP | 1.65 (Consensus) | QSPR Modeling [5] |
Topological Polar Surface Area | 46.0 Ų | Ertl’s Method [5] |
Halogen Bond Acceptor | Yes | Molecular Electrostatics |
Rotatable Bonds | 0 | [5] |
Early furopyridine syntheses (1970s-1980s) relied on multi-step linear approaches with limited regiocontrol. Shiotani and Morita pioneered the synthesis of furo[2,3-c]pyridines via Knoevenagel condensation of 3-furaldehyde followed by Curtius rearrangement and thermal cyclization—a method requiring harsh conditions and yielding <50% of the desired product [2]. The 1990s saw catalytic advancements: Palladium-mediated cross-coupling/electrophilic cyclization sequences (e.g., o-iodoacetoxypyridines + alkynes) enabled regioselective access to furo[2,3-b]-, [3,2-b]-, and [2,3-c]pyridines under milder conditions [2].
Contemporary research focuses on tandem cyclization and atom-economical strategies. I₂-mediated oxidative cyclizations of enaminones permit single-step construction of furopyridine cores, while Combes-type reactions between acyl pyruvates and aminoheterocycles provide efficient routes to fused systems [2] [6]. The discovery of 7-Bromofuro[3,2-c]pyridin-4(5H)-one as a versatile building block emerged from pharmaceutical studies in the early 2000s, particularly in kinase inhibitor development. Recent breakthroughs include its application in BD2-selective BET inhibitors (e.g., XY153/8l), demonstrating IC₅₀ values <1 nM against BRD4 BD2 with >350-fold selectivity over BD1 domains—addressing toxicity limitations of pan-BET inhibitors [10].
Table 3: Historical Milestones in Furopyridine Chemistry
Time Period | Development | Significance |
---|---|---|
1970s-1980s | Step-wise syntheses via Knoevenagel condensation | First reliable routes to furo[2,3-c]pyridines |
1990s | Pd-catalyzed cross-coupling/cyclization strategies | Regiocontrolled access to multiple furopyridine isomers |
Early 2000s | Electrophilic cyclizations using I₂/Au catalysis | Streamlined synthesis of complex derivatives |
2010s | Tandem oxidative cyclizations of enaminones | Atom-economical single-step ring formation |
2020s | Application in BD2-selective BET inhibitors (e.g., XY153) | Therapeutic targeting with reduced off-domain toxicity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4